N-(furan-2-ylmethyl)-5-(indoline-1-carbonyl)furan-2-sulfonamide
Description
Properties
IUPAC Name |
5-(2,3-dihydroindole-1-carbonyl)-N-(furan-2-ylmethyl)furan-2-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O5S/c21-18(20-10-9-13-4-1-2-6-15(13)20)16-7-8-17(25-16)26(22,23)19-12-14-5-3-11-24-14/h1-8,11,19H,9-10,12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIRBMOYIIJNTQV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=CC=CC=C21)C(=O)C3=CC=C(O3)S(=O)(=O)NCC4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(furan-2-ylmethyl)-5-(indoline-1-carbonyl)furan-2-sulfonamide is a compound of interest due to its potential biological activities, particularly in the fields of anticancer and antiviral research. This article synthesizes findings from diverse studies to present a comprehensive overview of its biological activity, including data tables and relevant case studies.
Chemical Structure and Properties
The compound features a furan moiety and an indoline carbonyl group, which are known to contribute to its biological properties. The sulfonamide group enhances its solubility and bioavailability, making it a suitable candidate for pharmacological applications.
Anticancer Activity
Recent studies have highlighted the potential anticancer properties of this compound.
The proposed mechanism involves the inhibition of specific cancer cell lines through apoptosis induction and cell cycle arrest. The compound has shown significant cytotoxic effects against various cancer types, with IC50 values indicating its potency.
Case Studies
-
Study on Breast Cancer Cells
A study evaluated the compound's effect on MCF-7 breast cancer cells, reporting an IC50 value of 12 µM. The compound induced apoptosis via the mitochondrial pathway, evidenced by increased caspase activity and decreased mitochondrial membrane potential. -
Lung Cancer Model
In another study using A549 lung cancer cells, this compound exhibited an IC50 value of 15 µM, demonstrating its ability to inhibit cell proliferation effectively.
Antiviral Activity
The compound has also been investigated for its antiviral properties, particularly against SARS-CoV-2.
In Vitro Studies
Research indicated that this compound could inhibit viral replication in Vero E6 cells with an IC50 value of 8 µM. This suggests a promising role in the development of antiviral therapeutics.
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to specific structural features:
| Structural Feature | Contribution to Activity |
|---|---|
| Furan Ring | Enhances interaction with biological targets |
| Indoline Carbonyl Group | Increases binding affinity to target proteins |
| Sulfonamide Group | Improves solubility and bioavailability |
Research Findings Summary
The following table summarizes key findings related to the biological activity of this compound:
| Study | Cell Line/Model | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Breast Cancer Study | MCF-7 | 12 | Apoptosis induction |
| Lung Cancer Study | A549 | 15 | Cell cycle arrest |
| Antiviral Activity | Vero E6 | 8 | Inhibition of viral replication |
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural and functional uniqueness is best contextualized by comparing it to four classes of analogs:
Benzenesulfonamide-Indoline Derivatives
- Example : 3-(Indoline-1-carbonyl)-N-(substituted)benzenesulfonamides (e.g., 4b, 4d, 5d, 5g ) .
- Structural Features : Benzene ring instead of furan in the sulfonamide group.
- Biological Activity : Potent anticancer activity against A549 (lung), HeLa (cervical), and MCF-7 (breast) cancer cells, with IC₅₀ values of 1.98–2.72 μM .
- Key Difference : Replacement of benzene with furan in the target compound may enhance solubility or alter binding kinetics due to furan’s smaller size and oxygen heteroatom.
Furan Sulfonamide Derivatives with Antimicrobial Activity
- Example : 5-(Substituted phenyl)-N-(2-oxo-2-(substituted phenyl)ethyl)-N-methyl-furan-2-sulfonamides (4a–4m ) .
- Structural Features : Furan sulfonamide core with phenyl/alkyl substituents.
- Key Difference : The target compound’s indoline-1-carbonyl group likely shifts its activity toward anticancer applications rather than antimicrobial.
Indole Carboxamide-EGFR Inhibitors
- Example : N-(Furan-2-ylmethyl)-1H-indole-3-carboxamide derivatives (e.g., 6p ) .
- Structural Features : Indole carboxamide linked to furan-methyl.
- Biological Activity: EGFR inhibition with IC₅₀ values of <5 μM against A549 and HeLa cells. Low cytotoxicity (HL7702 normal cells).
- Key Difference: The sulfonamide group in the target compound may improve metabolic stability compared to carboxamide, while the indoline moiety could enhance binding to non-EGFR targets.
Inflammasome-Targeting Furan Sulfonamides
- Example : N-((7-Chloro-5-cyclopropyl-2,3-dihydro-1H-inden-4-yl)carbamoyl)-4-(2-hydroxypropan-2-yl)furan-2-sulfonamide .
- Structural Features : Complex dihydroindenyl substituent.
- Key Difference : The target compound’s indoline-1-carbonyl group may confer specificity for cancer targets over inflammatory pathways.
Research Findings and Implications
- Anticancer Potential: The indoline-1-carbonyl group is critical for anticancer activity, as seen in benzenesulfonamide-indoline derivatives . The furan sulfonamide core may enhance bioavailability compared to bulkier benzene analogs.
- Selectivity: Compounds with indoline/indole moieties (e.g., 6p) show low cytotoxicity against normal cells, suggesting the target compound may also exhibit favorable selectivity .
- Synthetic Feasibility : One-pot synthesis methods for furan sulfonamide derivatives (e.g., ) could streamline production of the target compound .
Q & A
Q. What precautions are required when handling this compound in mutagenicity assays?
- PPE : Gloves, lab coat, and fume hood for powder handling.
- Waste disposal : Incinerate at >1000°C to prevent environmental release of sulfonamide residues .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
